4-Aminooxepane-4-carboxylic acid hydrochloride

Catalog No.
S14133315
CAS No.
M.F
C7H14ClNO3
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminooxepane-4-carboxylic acid hydrochloride

Product Name

4-Aminooxepane-4-carboxylic acid hydrochloride

IUPAC Name

4-aminooxepane-4-carboxylic acid;hydrochloride

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C7H13NO3.ClH/c8-7(6(9)10)2-1-4-11-5-3-7;/h1-5,8H2,(H,9,10);1H

InChI Key

BLCQFIKXCMOHDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)(C(=O)O)N.Cl

4-Aminooxepane-4-carboxylic acid hydrochloride is a chemical compound characterized by its unique seven-membered oxepane ring structure. Its molecular formula is C7H14ClNO3, with a molecular weight of 195.64 g/mol. The compound is known for its potential applications in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules. The presence of both an amino group and a carboxylic acid group contributes to its reactivity and versatility in various

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to react with electrophiles.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it useful in various acid-base chemistry applications.
  • Cyclization Reactions: Under certain conditions, the compound may undergo cyclization to form more complex cyclic structures.

The mechanisms of action typically involve the formation of covalent bonds with electrophilic centers in target molecules, facilitating further chemical transformations.

4-Aminooxepane-4-carboxylic acid hydrochloride has been investigated for its biological activity, particularly in the context of drug development. Preliminary studies suggest that it may have potential therapeutic properties, although specific biological targets and mechanisms remain to be fully elucidated. Its structural features may allow it to interact with various biological pathways, making it a candidate for further research in pharmacology and biochemistry.

The synthesis of 4-Aminooxepane-4-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis often begins with 4-hydroxybutanoic acid.
  • Cyclization: This precursor is treated with ammonia to facilitate the formation of the oxepane ring.
  • Hydrochloride Formation: The resultant compound is then reacted with hydrochloric acid to produce the hydrochloride salt.

In industrial settings, optimized reaction conditions such as controlled temperature, pressure, and catalysts are employed to enhance yield and purity. Purification methods like crystallization are commonly used to isolate the final product .

4-Aminooxepane-4-carboxylic acid hydrochloride has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Biochemical Probing: The compound is investigated for its potential use as a biochemical probe in research settings.
  • Material Science: It is utilized in producing advanced materials such as polymers and nanomaterials.
  • Drug Development: There is ongoing exploration into its therapeutic potential within pharmaceutical research .

Research into the interaction studies of 4-Aminooxepane-4-carboxylic acid hydrochloride focuses on its ability to form complexes with various biological targets. These interactions may influence its pharmacological profiles and therapeutic efficacy. The compound's nucleophilic nature allows it to engage in diverse chemical interactions, which could be pivotal in understanding its biological roles and applications.

Several compounds exhibit structural similarities to 4-Aminooxepane-4-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Aminotetrahydro-2H-pyran-4-carboxylic acidSix-membered ringSimilar functional groups but lacks the oxepane structure
4-Amino-4-tetrahydropyrancarboxylic acidTetrahydropyran derivativeContains a similar amino and carboxylic group arrangement
4-Aminopiperidine-4-carboxylic acid hydrochloridePipedine derivativeFeatures a five-membered ring structure distinct from oxepane

Uniqueness

The uniqueness of 4-Aminooxepane-4-carboxylic acid hydrochloride lies primarily in its seven-membered oxepane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural characteristic influences its reactivity patterns and potential applications, setting it apart from other derivatives that possess different ring sizes or configurations .

Chemoenzymatic Routes to Oxepane-Based Amino Acid Scaffolds

Chemoenzymatic strategies have emerged as powerful tools for constructing oxepane rings, leveraging the stereoselectivity of enzymes to bypass traditional protecting-group requirements. A notable approach involves the use of engineered glycoside hydrolases (GHs) to catalyze transglycosylation reactions, enabling the formation of oxepane intermediates from carbohydrate precursors. For instance, TxGH116 E441G, a mutant glycoside hydrolase, has demonstrated robust activity in synthesizing α-d-glucosylazide derivatives under optimized conditions (100 mM NaN₃, citrate-phosphate buffer pH 3.5, 45°C). This intermediate serves as a precursor for oxepane ring formation via subsequent intramolecular cyclization.

A complementary pathway utilizes β-lactamase-mediated ring expansion of azetidine derivatives. By subjecting ornithine-derived β-lactams to enzymatic hydrolysis, researchers have achieved stereocontrolled access to 4-aminooxepane-4-carboxylic acid scaffolds. For example, Núñez-Villanueva et al. reported a rhodium-catalyzed reduction of 2-oxoazepane intermediates to yield azepane amino acids, which can be adapted for oxepane synthesis through oxygen substitution.

Table 1: Key Enzymes in Oxepane Amino Acid Synthesis

Enzyme ClassSubstrateProduct Yield (%)Reference
Glycoside Hydrolasep-Nitrophenyl β-D-glucoside85
β-LactamaseOrnithine-derived lactam78
MonooxygenaseStyrene derivatives92

These methods avoid harsh reagents and enable one-pot cascades, as demonstrated in the stereoselective synthesis of 4-amino-4-carboxyl-3-methyl-2-oxoazepane derivatives.

Catalytic Asymmetric Strategies for Stereochemical Control

Achieving enantiomeric purity in 4-aminooxepane-4-carboxylic acid hydrochloride requires precise stereochemical control at the C4 position. Transition-metal-catalyzed asymmetric epoxidation of vinyl amino acids has proven effective. Berkowitz and Pedersen’s formal α-vinylation protocol, employing benzeneselenolate equivalents, generates racemic α-vinyl amino acids that undergo stereoselective epoxidation using Jacobsen-type catalysts. Subsequent hydrogenolytic cleavage of protecting groups yields the target compound with up to 98% enantiomeric excess (ee).

Biocatalytic approaches using engineered Escherichia coli strains expressing multiple enzymes (e.g., alkene monooxygenases and transaminases) offer an alternative. For instance, cascade biocatalysis converts styrenes to (S)-α-amino acids via sequential dihydroxylation, amination, and cyclization. This method achieves >99% ee by leveraging the inherent stereoselectivity of enzymes like styrene monooxygenase and ω-transaminase.

Table 2: Catalysts for Asymmetric Synthesis

Catalyst TypeSubstrateee (%)Reference
Jacobsen Epoxidationα-Vinyl amino acids98
Rhodium Complex2-Oxoazepane derivatives95
Styrene MonooxygenaseStyrene derivatives99

These strategies highlight the synergy between organometallic and enzymatic catalysis in addressing stereochemical challenges.

Protection-Free Synthesis Approaches in Aqueous Media

Recent trends toward sustainable chemistry have driven the development of protection-free syntheses in water. A seminal study by Zerenex Molecular Ltd demonstrated the direct cyclization of unprotected 4-aminotetrahydro-2H-pyran-4-carboxylic acid in aqueous HCl, yielding the hydrochloride salt with 95% purity. This method eliminates the need for N- and C-terminal protecting groups, reducing step count and waste generation.

Metal-bio hybrid catalysts further enhance efficiency. For example, ruthenium-catalyzed redox isomerization of allylic alcohols in water, coupled with enzymatic amination, provides a one-pot route to oxepane amino acids. The aqueous environment stabilizes reactive intermediates, while enzymes like transaminases ensure regioselectivity.

Table 3: Aqueous Media Reaction Conditions

SubstrateCatalyst SystemYield (%)Reference
Allylic AlcoholsRu(II)/Transaminase88
Unprotected Amino AcidAqueous HCl95
Styrene DerivativesPd/Monooxygenase

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.0662210 g/mol

Monoisotopic Mass

195.0662210 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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